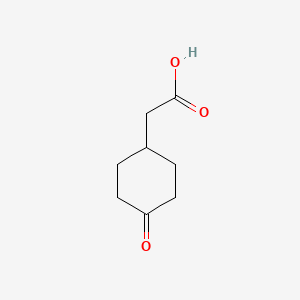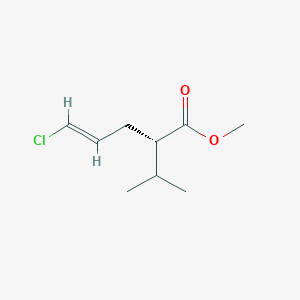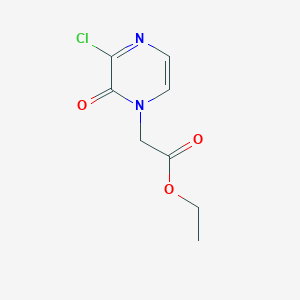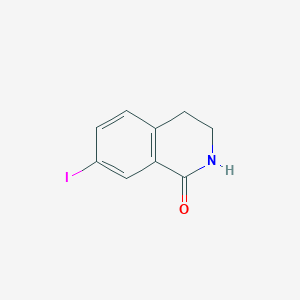
7-碘-3,4-二氢异喹啉-1(2H)-酮
描述
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of isoquinoline derivatives can be achieved through various methods. One approach is the Pictet-Spengler reaction, which has been used to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a compound related to 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one . Another method involves a one-pot four-component condensation to create novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives . Additionally, aminomethylation/hydrogenolysis has been utilized as an alternative to direct methylation for the synthesis of highly-substituted isoquinolines, such as 7-hydroxy-6-methoxy-1-methylisoquinoline .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 6,7,8-trimethoxy-1-(4-methoxy-3-nitrophenyl)-4-(pyridin-4-methyl)-3,4-dihydroisoquinoline, was determined by X-ray diffraction analysis . This analysis revealed that the crystal belongs to the monoclinic system and provided detailed measurements of the unit cell dimensions and space group.
Chemical Reactions Analysis
Isoquinoline derivatives can participate in a range of chemical reactions. The Pictet-Spengler reaction is a key reaction for constructing the isoquinoline core . Additionally, the one-pot synthesis approach allows for the combination of various reactants to form complex isoquinoline derivatives with potential antioxidant properties . The aminomethylation/hydrogenolysis method is another reaction pathway that can be used to introduce substituents into the isoquinoline scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the density and molecular geometry, which can affect the compound's solubility and reactivity . The presence of substituents such as hydroxy, methoxy, and iodo groups can also impact the compound's physical properties, such as melting point and boiling point, as well as its chemical properties, including acidity, basicity, and potential for hydrogen bonding.
科学研究应用
抗肿瘤活性
对3,4-二氢异喹啉类化合物的研究显示了它们在抗肿瘤应用中的潜力。例如,已合成了新型这些化合物类的类别,并对它们的抗肿瘤活性进行了评估。尽管没有直接研究特定化合物“7-碘-3,4-二氢异喹啉-1(2H)-酮”,但相关衍生物在体外表现出中等抗肿瘤活性,表明这是癌症研究中一个值得进一步探索的有希望的领域 (Zhu et al., 2011)。
合成方法学
开发新的合成方法用于构建3,4-二氢异喹啉酮骨架代表了一个重要的研究领域。这些方法学促进了从更简单的前体开始合成复杂结构,突显了该化合物在合成有机化学中的重要性 (Berk Mujde, Sevil Özcan, & M. Balcı, 2011)。
细胞毒活性
研究还集中在合成新型二氢异喹啉衍生的羟肟酸,展示了它们对特定癌细胞系的细胞毒性,如人类肝癌细胞系Hep3B。这表明了这些化合物在治疗癌症中的潜在治疗应用 (Hassen Ben Salah, M. Carraz, & M. Kammoun, 2014)。
对接研究
对二氢异喹啉衍生物的对接研究显示了它们与生物靶标(如DNA)相互作用的能力,而不是插入。这表明了它们作为药物候选物与遗传物质相互作用并影响生物过程的潜力 (Sherif O Kolade et al., 2020)。
属性
IUPAC Name |
7-iodo-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFKPAJGQXKUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441517 | |
| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
CAS RN |
66491-04-1 | |
| Record name | 3,4-Dihydro-7-iodo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66491-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

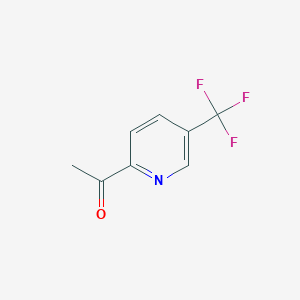
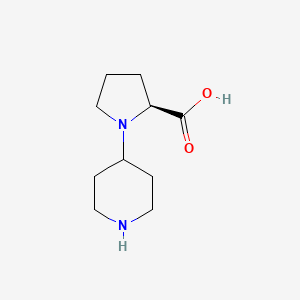

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
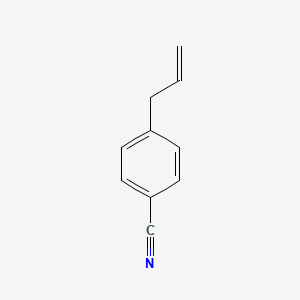
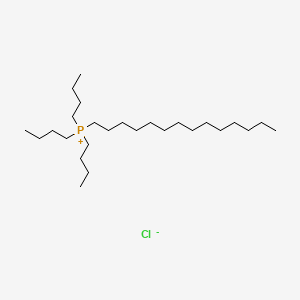
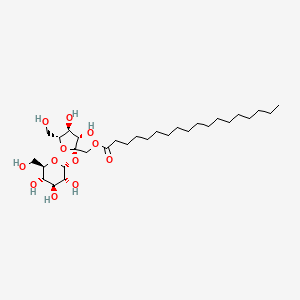
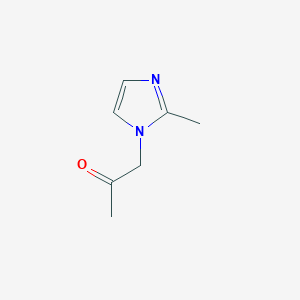
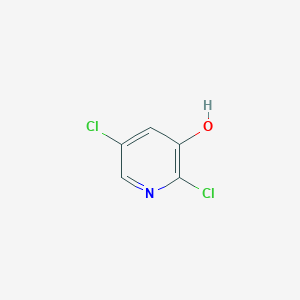
![5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1311169.png)
![4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic acid](/img/structure/B1311171.png)
